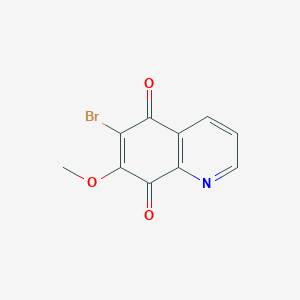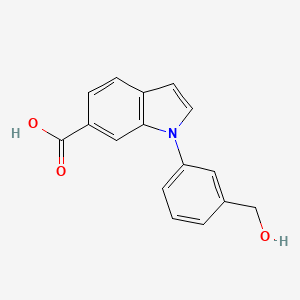
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring
准备方法
The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield 1-(3-carboxyphenyl)-1H-indole-6-carboxylic acid.
科学研究应用
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The hydroxymethyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
1H-indole-3-carboxylic acid: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
1-(3-(Methoxymethyl)phenyl)-1H-indole-6-carboxylic acid: The methoxymethyl group may alter the compound’s solubility and interaction with biological targets.
1-(3-(Hydroxymethyl)phenyl)-1H-indole-2-carboxylic acid: The position of the carboxylic acid group on the indole ring can influence the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
1-[3-(hydroxymethyl)phenyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-4-5-13(16(19)20)9-15(12)17/h1-9,18H,10H2,(H,19,20) |
InChI 键 |
VJRWBKDMIAAELN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


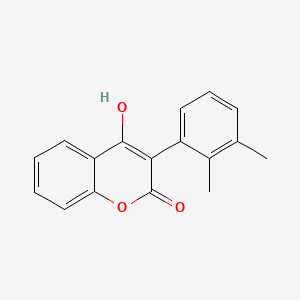
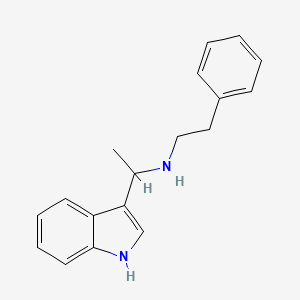
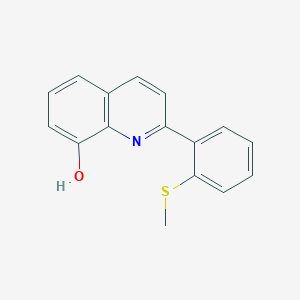
![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
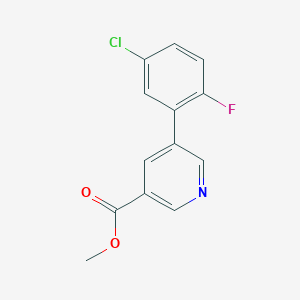
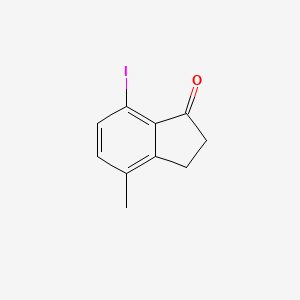
![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)
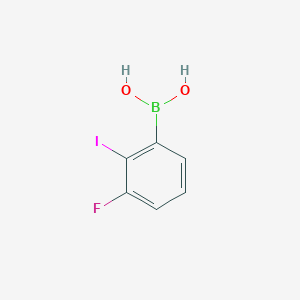
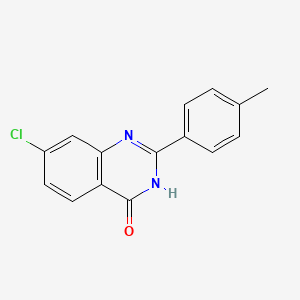
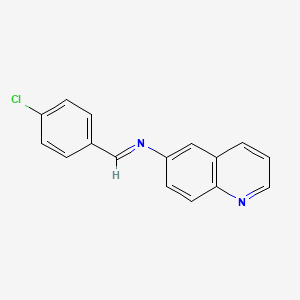
![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)

